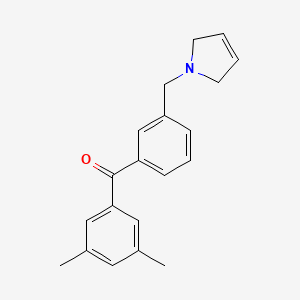

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone

Description

The compound (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone is a methanone derivative featuring two distinct aromatic substituents:

- A 3,5-dimethylphenyl group, which enhances steric bulk and lipophilicity.

- A 3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl group, containing a partially unsaturated dihydro-pyrrole ring.

Molecular Formula: C₃₅H₃₅NO (inferred from structural analogs in ). Key Features:

- The dihydro-pyrrole (2,5-dihydro-1H-pyrrole) is a five-membered ring with one double bond, reducing aromaticity compared to fully unsaturated pyrroles.

- The 3,5-dimethylphenyl group may improve metabolic stability and membrane permeability in biological systems.

Propriétés

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-10-16(2)12-19(11-15)20(22)18-7-5-6-17(13-18)14-21-8-3-4-9-21/h3-7,10-13H,8-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOUVXNYOFOKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643489 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-07-0 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

The compound (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone, also known by its CAS number 898789-57-6, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 263.33 g/mol. The structure features a pyrrole moiety that may contribute to its biological properties.

Research indicates that the compound may interact with various biological targets, particularly in the context of antimicrobial activity. The following key mechanisms have been identified:

-

Antimycobacterial Activity :

- The compound has shown promising results against strains of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Computational studies suggest that it binds effectively to the MmpL3 protein, a crucial target for antimycobacterial drug discovery .

- Cytotoxic Effects :

Biological Activity Data

Case Studies

-

Antimycobacterial Efficacy :

A study highlighted the effectiveness of pyrrole derivatives against Mtb strains. The compound was shown to inhibit bacterial growth at submicromolar concentrations, indicating its potential as a lead compound for further development in tuberculosis treatment . -

Cytotoxicity Assessment :

In vitro assays were conducted on various cancer cell lines, including HT29 and Jurkat cells. The results demonstrated that certain analogs derived from this compound exhibited significant cytotoxic effects, comparable to standard chemotherapeutic agents like doxorubicin . -

Antimicrobial Activity :

A comprehensive evaluation of antimicrobial properties revealed that the compound displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy which could be beneficial in treating infections caused by resistant strains .

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that compounds with similar structures have shown significant antitumor properties. For instance, pyrrole derivatives have been linked to anticancer activity due to their ability to inhibit cell proliferation in various cancer cell lines . The specific interactions of this compound with cellular targets could be explored to assess its potential as an anticancer agent.

Dopamine Receptor Agonism

The compound may exhibit selective agonistic activity towards dopamine receptors, particularly the D3 subtype. Analogous compounds have demonstrated promising results in enhancing dopaminergic signaling, which could be beneficial in treating neurological disorders such as Parkinson's disease . High-throughput screening methods can be employed to evaluate the efficacy of this compound in activating dopamine receptors.

Anti-inflammatory Properties

Compounds containing similar structural features have also been investigated for their anti-inflammatory effects. The ketone group may play a role in modulating inflammatory pathways, making this compound a candidate for further research in inflammatory disease models .

Future Research Directions

Further empirical studies are warranted to explore:

- The mechanisms of action of this compound in various biological systems.

- Its toxicity profiles and potential side effects.

- The development of derivatives that may enhance its efficacy or reduce toxicity.

Comparaison Avec Des Composés Similaires

Structural Isomers and Positional Effects

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone (CAS 898763-35-4, ) is a positional isomer of the target compound, differing in the substitution site on the phenyl ring (2-position vs. 3-position). Key differences include:

Pyrrole-Based Methanones

2,5-Dimethyl-3-(2-O-substituted 1-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrroles ():

- Structural Features: A fully substituted pyrrole ring with a trifluoromethoxy group and ethanone substituent.

- Synthesis : Prepared via acid-catalyzed substitution in DMSO at 45–50°C .

- Key Differences :

- The trifluoromethoxy group enhances electronegativity and metabolic stability.

- Fully unsaturated pyrrole rings exhibit greater aromaticity, influencing electronic properties and stability.

Pyrazoline-Methanone Hybrids

(3,5-Disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-hydroxyphenyl)methanones ():

- Structural Features : A pyrazoline ring (with two adjacent nitrogen atoms) and a 4-hydroxyphenyl group.

- Synthesis: Cyclo-condensation of chalcones with benzhydrazide in ethanol under basic conditions .

- Key Differences :

- Pyrazoline rings participate in hydrogen bonding via NH groups, enhancing solubility.

- Hydroxyphenyl groups increase polarity, contrasting with the lipophilic dimethylphenyl groups in the target compound.

Heterocyclic Methanones with Fluorinated Substituents

Examples from include [4-(3,5-difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl-methanone and triazole-containing analogs:

- Structural Features : Fluorinated aromatic rings and fused heterocycles (e.g., pyrrolopyridine).

- Key Differences :

- Fluorine atoms improve binding affinity and bioavailability in drug design.

- Fused ring systems (e.g., pyrrolo[2,3-b]pyridine) enhance planar rigidity, favoring interactions with flat binding pockets.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Positional Isomerism : The 3-substituted target compound may exhibit superior binding to flat enzymatic pockets compared to its 2-substituted analog due to reduced steric hindrance .

- Electronic Effects : The dihydro-pyrrole’s partial unsaturation could render the target compound more reactive than fully aromatic analogs, enabling participation in conjugate addition reactions.

- Biological Activity : Methyl groups on the phenyl rings likely enhance lipophilicity, favoring blood-brain barrier penetration, whereas fluorinated analogs () prioritize metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.